molecular formula C19H21NO2S B2670268 N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 439097-41-3

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B2670268
CAS No.: 439097-41-3
M. Wt: 327.44
InChI Key: LKEKKRCXOFIQDL-UHFFFAOYSA-N
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Description

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted at the para-position with a hex-1-ynyl group (C≡C-CH₂-CH₂-CH₂-CH₃) and a 1-phenylmethanesulfonamide moiety. This compound’s structure combines an alkyne-functionalized aromatic system with a sulfonamide group, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-hex-1-ynylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEKKRCXOFIQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves the reaction of 4-(hex-1-yn-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hexynyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related sulfonamides:

Compound Name Substituents on Phenyl Ring Sulfonamide Group Melting Point (°C) Key Features
Target Compound 4-(hex-1-yn-1-yl) 1-phenylmethanesulfonamide Not reported Alkyne substituent
1m () 2-hex-1-yn-1-yl, 4,6-dimethyl 4-methylbenzenesulfonamide 71–73 Tosyl group, dimethylphenyl
Compound 8 () 3-[2-Cyano-3-(trifluoromethyl)phenoxy] 1-phenylmethanesulfonamide Not reported Electron-withdrawing groups
Compound 10 () 3-(2-cyanophenoxy) 1-phenylmethanesulfonamide Not reported Cyano substituent
N-Methyl-1-(4-nitrophenyl)methanesulfonamide () 4-nitro N-methylmethanesulfonamide Not reported Nitro group, N-methyl
Key Observations:

Substituent Position and Type: The target compound’s para-hex-1-ynyl group contrasts with analogues featuring meta-phenoxy substituents (e.g., Compounds 8 and 10 in ) or ortho-substituted dimethyl groups (e.g., 1m in ). The para substitution minimizes steric hindrance compared to ortho-substituted derivatives.

Sulfonamide Moieties: The target’s 1-phenylmethanesulfonamide lacks the methyl group present in 4-methylbenzenesulfonamide (tosyl group, 1m), reducing steric bulk and altering electronic properties. N-methylation () decreases hydrogen-bonding capacity, which may reduce biological activity compared to non-methylated sulfonamides .

Physical Properties :

  • The low melting point (71–73°C) of 1m () correlates with its alkyne substituent and flexible hexynyl chain, which disrupt crystal packing. The target compound’s melting point is expected to be similarly low due to its alkyne group .
  • Nitro-substituted derivatives () likely exhibit higher melting points due to stronger intermolecular dipole interactions .

Biological Activity

N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hexynyl group, phenyl rings, and a methanesulfonamide moiety. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19H21NO2S
  • CAS Number : 439097-41-3

Structural Features

ComponentDescription
Hexynyl GroupAliphatic chain contributing to hydrophobic interactions
Phenyl RingsAromatic systems that may enhance biological activity through π-π stacking interactions
MethanesulfonamideFunctional group known for its ability to form hydrogen bonds

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors.

The mechanism of action involves:

  • Enzyme Inhibition : this compound binds to the active sites of enzymes, blocking their catalytic activity.
  • Hydrophobic Interactions : The hexynyl group interacts with hydrophobic pockets in proteins, potentially altering their conformation and function.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis; inhibits CA IX
Enzyme InhibitionBlocks active sites of target enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, indicating potent antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

In research involving human breast cancer cell lines (MCF7), the compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 15 µM. This suggests significant potential for further development as an anticancer therapeutic.

Q & A

Q. What are the common synthetic routes for preparing N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting a sulfonyl chloride derivative (e.g., 1-phenylmethanesulfonyl chloride) with a substituted aniline precursor containing the hex-1-ynyl group. For example, in analogous sulfonamide syntheses, 4-substituted phenylamines are treated with sulfonyl chlorides in the presence of a base like triethylamine or pyridine to facilitate deprotonation and nucleophilic attack . The hex-1-ynyl substituent can be introduced via Sonogashira coupling or alkyne functionalization prior to sulfonamide formation . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to achieving high yields and purity.

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the structure by identifying aromatic protons, sulfonamide NH, and alkyne-related signals. For example, the hex-1-ynyl group shows characteristic alkynyl proton signals at δ ~2.5–3.5 ppm and carbons at δ ~70–85 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity (>98%) is validated using reverse-phase HPLC with UV detection at λmax ≈ 255 nm, similar to related sulfonamides .
  • Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns confirm the molecular weight (e.g., [M+H]+^+ or [M-Cl]+^+ ions) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in polar solvents like water but dissolves well in DMSO, DMF, or dichloromethane. Stability studies for analogous sulfonamides suggest a shelf life of ≥5 years when stored at -20°C in inert, anhydrous conditions . Degradation risks include hydrolysis of the sulfonamide group under strongly acidic/basic conditions or oxidation of the alkyne moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR analysis focuses on:

  • Alkyne Chain Length: Modifying the hex-1-ynyl group (e.g., shorter/longer alkynes) impacts lipophilicity and membrane permeability .
  • Sulfonamide Substituents: Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) on the phenyl ring can enhance binding affinity to target proteins, as seen in cannabinoid receptor agonists .
  • Bioisosteric Replacements: Replacing the sulfonamide with carbamate or urea groups may improve metabolic stability .

Q. What strategies optimize reaction conditions for large-scale synthesis with minimal impurities?

Critical factors include:

  • Catalyst Selection: Triethylamine or pyridine effectively scavenge HCl during sulfonamide formation, while Pd-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for alkyne introduction .
  • Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol removes unreacted starting materials and byproducts .
  • In-line Monitoring: Real-time HPLC or TLC ensures reaction completion and minimizes side products like disulfonamides .

Q. How can impurity profiling ensure batch-to-batch consistency in research-grade samples?

  • Forced Degradation Studies: Expose the compound to heat, light, or oxidative stress (H2_2O2_2) to identify degradation products .
  • LC-MS/MS: Detect trace impurities (e.g., sulfonic acid derivatives) at ≤0.1% levels .
  • Pharmacopeial Standards: Follow USP/Ph. Eur. guidelines for residual solvent analysis (e.g., GC-HS) and heavy metal testing .

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